3-(Furan-2-YL)-2-methylbenzoic acid

Description

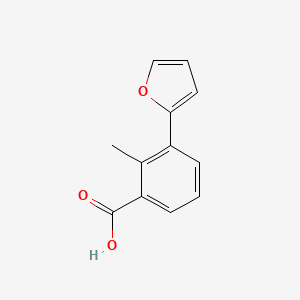

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-9(11-6-3-7-15-11)4-2-5-10(8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIMDHCHIVVYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688501 | |

| Record name | 3-(Furan-2-yl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-22-7 | |

| Record name | 3-(Furan-2-yl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Furan 2 Yl 2 Methylbenzoic Acid

Reactions at the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions.

The furan ring readily undergoes electrophilic aromatic substitution, typically at the 2-position, due to the stability of the intermediate sigma complex. pearson.compearson.comchegg.comchegg.com Milder reagents and conditions are often sufficient for these reactions compared to benzene (B151609). pearson.compearson.comchegg.comchegg.com For instance, bromination of furan occurs readily to yield 2-bromofuran. pearson.comchegg.com The substitution pattern is guided by the resonance stabilization of the carbocation intermediate, which is more stable when the electrophile attacks the carbon adjacent to the oxygen atom. chegg.com

In the context of 3-(Furan-2-yl)-2-methylbenzoic acid, the existing substituents on the furan ring will influence the position of further electrophilic attack. The 2-position of the furan is already substituted with the 2-methylphenyl group. Therefore, incoming electrophiles would be directed to the other available positions on the furan ring, primarily the 5-position, which is also an alpha-position and generally favored for electrophilic attack in furans.

Ring-Opening Reactions and Transformations

The furan ring can undergo ring-opening reactions under various conditions, leading to the formation of dicarbonyl compounds and other derivatives. rsc.org These reactions are significant in organic synthesis for creating complex molecular structures. rsc.org For example, the reaction of 4H-furo[3,2-b]indoles with diazo compounds can lead to conjugated oxoindolines through a cyclopropanation/ring-opening cascade. researchgate.net In the case of this compound, such reactions could be initiated by electrophilic attack or oxidation, leading to a variety of linear and cyclic products.

The furan ring can be hydrogenated to form tetrahydrofuran (B95107) derivatives. rsc.org This process is often carried out using metal catalysts like platinum, palladium, or nickel. rsc.orgrsc.orgacs.org The selectivity of the hydrogenation can be influenced by the catalyst and reaction conditions. rsc.orgmdpi.com For instance, the hydrogenation of furfural (B47365) can yield furfuryl alcohol, furan, or ring-opened products depending on the catalyst and temperature. rsc.org In the case of this compound, hydrogenation of the furan ring would lead to the corresponding tetrahydrofuran derivative, potentially offering different biological or chemical properties. However, some furan derivatives, like furoic acid and 2-methyl furan, have shown resistance to ring hydrogenation under certain electrochemical conditions. rsc.org

Reactions at the Benzoic Acid Moiety

The benzoic acid portion of the molecule also presents opportunities for various chemical modifications.

The carboxylic acid group of this compound can be readily converted into esters and amides.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. tcu.eduaocs.org The reaction is reversible, and using a large excess of the alcohol can drive the reaction to completion. aocs.org For example, benzoic acid can be converted to methyl benzoate (B1203000) by refluxing with methanol (B129727) and concentrated sulfuric acid. tcu.edu

Amidation can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling reagents. For instance, 3-(Furan-2-carboxamido)-2-methylbenzoic acid is a known derivative, indicating that amidation at the 3-position of a 2-methylbenzoic acid is a feasible transformation. bldpharm.com

| Derivative Name | CAS Number | Molecular Formula | Source |

|---|---|---|---|

| This compound | 1261937-22-7 | C12H10O3 | bldpharm.com |

| 3-(Furan-2-yl)benzoic acid methyl ester | 207845-31-6 | C12H10O3 | cookechem.com |

| 3-(Furan-2-carboxamido)-2-methylbenzoic acid | 878426-41-6 | C13H11NO4 | bldpharm.com |

| 2-({[3-(methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid | Not Available | C14H12O5S | uni.lu |

Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids can be challenging. nih.gov However, certain conditions can facilitate this reaction. For some phenolic benzoic acid derivatives, decarboxylation can be achieved by microorganisms. oup.com The presence of a hydroxyl group in the para position often facilitates this reaction, while substituents near the carboxyl group can hinder it. oup.com

For non-phenolic benzoic acids, decarboxylation can be promoted by catalysts. Silver-catalyzed decarboxylation has been reported for ortho-substituted benzoic acids. mdpi.com Bimetallic nanoparticles on supported ionic liquid phases have also been shown to be effective for the decarboxylation of various benzoic acid derivatives. acs.org Given the ortho-methyl substituent in this compound, catalytic decarboxylation could be a viable pathway for its transformation.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is adorned with three substituents, each exerting a distinct electronic influence that directs the regiochemical outcome of electrophilic aromatic substitution reactions. The methyl group (-CH₃) is an activating group, donating electron density to the ring primarily through an inductive effect, and directs incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the carboxylic acid group (-COOH) is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects, thereby directing electrophiles to the meta position. quora.com The furan-2-yl group is generally considered electron-rich and can influence the electron density of the attached benzene ring.

The interplay of these directing effects determines the position of substitution. The positions ortho to the methyl group are positions 4 and 6, and the para position is position 5. The positions meta to the carboxylic acid are positions 4 and 6. The furan-2-yl group at position 3 further complicates the electronic landscape.

Considering the combined influence of these groups, electrophilic attack is most likely to occur at the positions that are activated by the methyl group and not strongly deactivated by the carboxylic acid. The directing effects are summarized in the table below:

| Substituent | Type | Directing Influence |

| 2-Methyl | Activating | ortho, para |

| 3-Furan-2-yl | Electron-rich | Influences overall ring reactivity |

| 1-Carboxylic Acid | Deactivating | meta |

Given these competing effects, nitration, halogenation, or Friedel-Crafts reactions on the benzene ring would likely yield a mixture of products. The position activated by the methyl group and meta to the carboxylic acid (position 4) would be a probable site of substitution. The other ortho position to the methyl group (position 6) is also meta to the carboxylic acid, making it another potential site. Steric hindrance from the adjacent furan-2-yl and methyl groups could influence the accessibility of these positions to incoming electrophiles. For instance, in the nitration of methyl benzoate, the substitution occurs predominantly at the 3-position (meta to the ester group). rsc.org

Reactions at the Methyl Substituent

Oxidation Reactions for Functional Group Interconversion

The benzylic methyl group of this compound is susceptible to oxidation, offering a pathway for functional group interconversion. Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding a tricarboxylic acid derivative. The reactivity of the benzylic position is due to the resonance stabilization of the intermediate radical or cationic species. chemistrysteps.com

Commonly employed oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) under acidic or basic conditions. chemistrysteps.com Milder and more selective methods have also been developed, such as using alkali metal bromides with an oxidant like Oxone, which can proceed via thermal or photo-oxidative pathways. organic-chemistry.org These methods can be advantageous for substrates with sensitive functional groups. The choice of oxidant and reaction conditions can be tailored to achieve the desired product selectively. nih.govsemanticscholar.orgresearchgate.net

Table of Typical Oxidation Reactions for Benzylic Methyl Groups

| Reagent/Conditions | Product | Comments |

|---|---|---|

| KMnO₄, H₂O, heat | Carboxylic Acid | Strong, non-selective oxidant. |

| Na₂Cr₂O₇, H₂SO₄, H₂O | Carboxylic Acid | Powerful oxidizing agent. |

Halogenation Reactions

The benzylic protons of the methyl group can be readily substituted with halogens (Cl, Br) via free radical halogenation. These reactions are typically initiated by UV light or a radical initiator. A common and highly selective reagent for benzylic bromination is N-bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. libretexts.org The stability of the resulting benzylic radical intermediate drives the selectivity of this reaction. chemistrysteps.comnumberanalytics.com

The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups. digitellinc.comlibretexts.org

Table of Typical Benzylic Halogenation Reactions

| Reagent/Conditions | Product | Comments |

|---|---|---|

| Cl₂, UV light | Benzylic Chloride | Can lead to multiple substitutions. libretexts.org |

Analytical Derivatization Techniques for Compound Detection and Quantification

Methods for Enhanced Spectroscopic Characterization

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the polarity of this compound, primarily due to the carboxylic acid group, can be problematic, leading to poor peak shape and thermal instability. Derivatization is a common strategy to enhance volatility and improve chromatographic performance. jfda-online.comgcms.cz

The most prevalent derivatization methods for carboxylic acids are silylation and alkylation (esterification). colostate.edu Silylation involves replacing the acidic proton of the carboxylic acid with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netnih.gov Alkylation, typically forming methyl esters, is another effective method to reduce polarity and improve volatility for GC analysis. colostate.edu

Table of Common Derivatization Reagents for Carboxylic Acids

| Derivatization Method | Reagent | Derivative Formed |

|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl ester |

| Silylation | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | tert-Butyldimethylsilyl ester |

Functionalization for Bioconjugation Studies

The carboxylic acid functionality of this compound serves as a convenient handle for covalent attachment to other molecules, a process known as bioconjugation. This is particularly relevant for attaching the molecule to biomolecules like peptides, proteins, or amino acids to study its biological activity or to develop new functional materials.

The carboxylic acid can be activated, for example, by converting it into an active ester (e.g., N-hydroxysuccinimide ester) or an acid chloride. This activated intermediate can then readily react with nucleophilic groups on the biomolecule, such as the amine group of lysine (B10760008) residues or the N-terminus of a peptide, to form a stable amide bond. Recent research on other furan carboxylic acids has demonstrated the synthesis of peptide-containing derivatives to enhance their biological, such as antifungal, properties. nih.gov The synthesis of furan-2,5-dicarboxylic acid also highlights the utility of furan-based acids as building blocks for polymers. rsc.orgarkat-usa.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitromethylbenzene |

| 4-Nitromethylbenzene |

| Methyl 3-nitrobenzoate |

| Potassium permanganate |

| Sodium dichromate |

| Oxone |

| N-Bromosuccinimide |

| Benzoyl peroxide |

| Carbon tetrachloride |

| Benzylic Chloride |

| Benzylic Bromide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |

| N-Hydroxysuccinimide |

| Furan-2,5-dicarboxylic acid |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

In a hypothetical ¹H NMR spectrum of 3-(furan-2-yl)-2-methylbenzoic acid, distinct signals would be expected for the protons of the benzoic acid ring, the furan (B31954) ring, the methyl group, and the carboxylic acid. The chemical shifts (δ) would be influenced by the electronic environment of each proton. The protons on the aromatic rings would appear in the downfield region (typically δ 6.0-8.5 ppm). The methyl group protons would resonate in the upfield region (around δ 2.0-2.5 ppm), and the acidic proton of the carboxyl group would likely be a broad singlet at a very downfield position (δ 10-13 ppm).

Hypothetical ¹H NMR Data Table

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Benzoic Acid Ring Protons | 7.0 - 8.0 | Multiplets |

| Furan Ring Protons | 6.0 - 7.5 | Multiplets |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

Note: This table is predictive and not based on experimental data.

A ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ 165-185 ppm). The aromatic carbons of the furan and benzene (B151609) rings would appear in the range of δ 110-150 ppm. The methyl carbon would be found in the upfield region of the spectrum (δ 15-25 ppm).

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (-COOH) | 165 - 185 |

| Aromatic Carbons (Benzene & Furan) | 110 - 150 |

| Methyl Carbon (-CH₃) | 15 - 25 |

Note: This table is predictive and not based on experimental data.

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the benzene and furan rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between carbons and protons that are two or three bonds apart, which is crucial for establishing the connectivity between the furan ring, the methyl group, and the benzoic acid moiety.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule and is used to identify functional groups.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region, and the C-O stretching of the furan ring would be observed around 1000-1300 cm⁻¹.

Hypothetical FT-IR Data Table

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carbonyl) | 1680 - 1720 (strong) |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Furan) | 1000 - 1300 |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. In the analysis of furan-containing compounds and benzoic acid derivatives, MS provides critical information for molecular weight determination and structural elucidation through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for producing ions from macromolecules or polar molecules with minimal fragmentation. For carboxylic acids like this compound, ESI-MS is typically performed in negative ion mode, which facilitates the deprotonation of the carboxylic acid group to form a [M-H]⁻ ion.

In studies of similar hydroxybenzoic acid isomers, ESI-MS/MS in negative mode has been effectively used for their quantification and identification. For instance, the characteristic transition for monohydroxybenzoic acids is the fragmentation of the precursor ion at m/z 137 to a product ion at m/z 93. It is also acknowledged that in the ESI source, cations can exhibit better ionization efficiency than anions, leading to the use of charge-reversal derivatization to enhance detection sensitivity for fatty acids.

For this compound, with a molecular formula of C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol , one would expect to observe a prominent [M-H]⁻ ion at an m/z of approximately 201.2 in the negative ion mode ESI mass spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This is a significant advantage over low-resolution MS. For a derivative of 3-(furan-2-yl)-benzoic acid, specifically 3-(1,1-difluoro-2-oxo-2-phenylethyl)-5-fluoroisobenzofuran-1(3H)-one, HRMS (ESI) analysis calculated the [M+H]⁺ ion at m/z 289.0676, with the found value being 289.0685. This level of accuracy is crucial for confirming the molecular formula.

For this compound (C₁₂H₁₀O₃), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS to unambiguously confirm its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is widely used for the analysis of complex mixtures. The LC component separates compounds based on their physicochemical properties, and the MS component provides detection and structural information.

The application of UPLC-QTOF-MS has been demonstrated for the rapid analysis of constituents in natural products. In the analysis of furan fatty acids, LC/MS/MS is noted for its high sensitivity and accuracy. For example, a method for analyzing monohydroxybenzoic acids utilized a reversed-phase biphenyl (B1667301) stationary phase with a methanol (B129727)/water mobile phase acidified with formic acid, coupled with MS/MS detection.

A typical LC-MS analysis of this compound would involve a reversed-phase column to handle the aromatic and carboxylic acid functionalities. The mass spectrometer, likely an ESI source, would monitor for the expected [M-H]⁻ or [M+H]⁺ ions to identify the compound as it elutes from the column.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. Both the furan ring and the benzoic acid moiety in this compound are expected to absorb in the UV region.

In a study of a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, experimental and theoretical UV-Vis spectra were analyzed. The theoretical calculations predicted three intense electronic transitions at 269.58 nm, 315.99 nm, and 324.13 nm, which were in agreement with the experimental data. These absorptions were attributed to π→π* electronic transitions. For this compound, one would anticipate characteristic absorption bands in the UV region due to the conjugated system formed by the furan and benzene rings. The exact wavelengths (λmax) and molar absorptivities would be specific to its unique electronic structure.

| Compound | Predicted λmax (nm) | Transition Type |

| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | 269.58, 315.99, 324.13 | π→π* |

This table shows data for a structurally related compound to illustrate expected UV-Vis absorption features.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms can be mapped.

Single-Crystal X-ray Diffraction Analysis

For a compound to be analyzed by single-crystal X-ray diffraction, it must first be grown as a suitable single crystal. The analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not available in the provided search results, data for a related compound, (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide, offers insight into the potential structural features. This compound was found to crystallize in an orthorhombic system with the space group pbca. The analysis revealed a dihedral angle of 55.21(7)° between the benzene and furan rings. In its crystal structure, molecules were linked by intermolecular hydrogen bonds, forming chains that create a three-dimensional network.

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal the relative orientation of the furan and methyl-substituted benzene rings, as well as the hydrogen bonding patterns established by the carboxylic acid group, which often forms dimers in the solid state.

| Parameter | (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide |

| Crystal System | Orthorhombic |

| Space Group | pbca |

| a (Å) | 9.4339 (10) |

| b (Å) | 9.6549 (9) |

| c (Å) | 23.418 (3) |

| V (ų) | 2133.0 (4) |

| Z | 8 |

| Dihedral Angle (Benzene-Furan) | 55.21(7)° |

This table presents crystallographic data for a related compound containing both furan and benzene rings to exemplify the type of structural information obtained from X-ray diffraction.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published research on the single-crystal X-ray diffraction of this compound. Consequently, detailed information regarding its crystal packing and specific intermolecular interactions, which would be derived from such studies, is not available.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of high-quality single-crystal X-ray diffraction data. The process involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for the generation of a unique three-dimensional surface for a molecule within its crystalline environment.

Key insights derived from Hirshfeld surface analysis include:

dnorm Surface: A surface mapped with the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. White areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

While the principles of Hirshfeld surface analysis are well-established and have been applied to numerous furan-containing compounds, the absence of a determined crystal structure for this compound precludes a specific analysis for this compound. Such an investigation would require the successful growth of single crystals suitable for X-ray diffraction, a crucial step that, to date, has not been reported in the accessible scientific literature.

Without experimental data, any discussion of the crystal packing, hydrogen bonding patterns, or other non-covalent interactions for this compound would be purely speculative. Further experimental work is necessary to elucidate the solid-state structure of this compound and enable a detailed analysis of its intermolecular interactions.

Theoretical and Computational Chemistry Investigations of this compound Remain Largely Unexplored

Despite the growing interest in the computational analysis of organic molecules for applications in materials science and medicinal chemistry, a thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of This compound . While numerous studies apply quantum chemical methods to compounds with similar structural motifs, such as furan-containing molecules and substituted benzoic acids, specific and detailed analyses for this compound are not present in the public domain.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the fundamental properties of molecules. These theoretical investigations are crucial for understanding molecular structure, stability, reactivity, and electronic characteristics, which in turn can guide synthetic efforts and the development of new functional materials.

For many related compounds, such as 3-acetoxy-2-methylbenzoic acid and various furan-carboxlyic acid derivatives, researchers have successfully employed a suite of computational tools. jocpr.comnih.gov These studies typically involve:

Molecular Geometry Optimization: To determine the most stable three-dimensional structure and conformations.

Electronic Structure Analysis: Including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer and electronic transitions. researchgate.net

Vibrational Frequency Analysis: To predict infrared and Raman spectra, aiding in the experimental characterization of the molecule. mdpi.com

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

Molecular Electrostatic Potential (MEP) Mapping: To identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack.

Fukui Functions: To further quantify and predict the local reactivity of different atomic sites within the molecule.

However, the application of these detailed computational methodologies to This compound has not been documented in published research. The absence of such studies means that key data on its optimized geometric parameters (bond lengths and angles), electronic band gap, potential energy distribution, intramolecular charge transfer interactions, and predicted reactive sites are currently unavailable.

This lack of specific computational data precludes a detailed discussion and the creation of data tables for its theoretical properties. While general principles of computational chemistry on related structures could offer speculative insights, a scientifically rigorous article focusing solely on This compound cannot be generated at this time. The scientific community has yet to direct its computational resources to this specific molecule, representing an open area for future research. Such a study would be valuable in completing the chemical profile of this compound and comparing its properties to its structural isomers and other related furan derivatives. nih.govtandfonline.com

Theoretical and Computational Chemistry Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths in the ultraviolet-visible (UV-Vis) range. nih.govresearchgate.net

For 3-(Furan-2-yl)-2-methylbenzoic acid, TD-DFT calculations can elucidate how the molecular structure, with its furan (B31954) ring, benzoic acid moiety, and methyl group, influences its electronic properties. The UV-Vis spectrum of benzoic acid derivatives typically displays characteristic absorption bands. researchgate.netrsc.org For instance, benzoic acid itself has three main absorption peaks around 190 nm (A band), 230 nm (B band), and 280 nm (C band). researchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the benzene (B151609) ring. researchgate.netnih.gov

The choice of exchange-correlation (XC) functional is critical for the accuracy of TD-DFT predictions. nih.gov Studies on similar aromatic acids have assessed various functionals, with range-separated hybrids like CAM-B3LYP, ωB97XD, and LC-ωPBE, as well as meta-GGA hybrids like M06-2X, often providing excellent agreement with experimental data. nih.govresearchgate.net These functionals are adept at describing the π→π* and n→π* transitions that are characteristic of aromatic and carbonyl compounds. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also essential to simulate spectral behavior in solution, as solvent polarity can induce shifts in the absorption maxima. academie-sciences.fr

Table 1: Predicted UV-Vis Absorption Data for Substituted Benzoic Acids based on TD-DFT Studies This table is a generalized representation based on data for various benzoic acid derivatives and is intended to predict the behavior of this compound.

| Transition Type | Predicted λmax (nm) Range | Predominant Character | Potential Shift due to Furan/Methyl Substitution |

|---|---|---|---|

| Band C | 270-290 | π→π* | Red-shift (bathochromic) |

| Band B | 225-245 | π→π* | Red-shift (bathochromic) |

The presence of the electron-rich furan ring and the methyl group on the benzoic acid core is expected to cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted benzoic acid, due to the extension of the conjugated π-system. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This approach is fundamental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors can be categorized as follows:

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., logP for lipophilicity, molar refractivity). dergipark.org.traimspress.com

3D Descriptors: These depend on the 3D conformation of the molecule and include steric and electronic field data (used in CoMFA) or similarity indices (used in CoMSIA). dergipark.org.trnih.gov

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (often using DFT), these include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. digitaloceanspaces.com

These descriptors are used to build a predictive model, typically using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), that links them to a known biological activity. nih.govdergipark.org.tr

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound Values are illustrative and would be calculated using specialized software for a formal QSAR study.

| Descriptor Class | Descriptor Example | Definition | Potential Influence on Activity |

|---|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. | Crucial for membrane permeability and reaching target sites. nih.gov |

| Electronic | E-HOMO / E-LUMO | Energy of the highest and lowest molecular orbitals. | Relates to the molecule's ability to donate or accept electrons. digitaloceanspaces.com |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Influences how the molecule fits into a binding site. nih.gov |

While specific biological activity data for this compound is not widely published, QSAR models built for analogous series of furan and benzoic acid derivatives can provide valuable predictions. For example, QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, studies on nitrofuran derivatives showed that the number of double bonds and the presence of certain fragments should be minimized for improved antitubercular activity. aimspress.com

A QSAR model for this compound would likely show that its biological activities (e.g., as an enzyme inhibitor or antimicrobial agent) are influenced by a combination of its hydrophobicity (governed by the furan and methyl groups), electronic properties (from the conjugated system), and steric profile. The model could predict its potency and guide the synthesis of more active analogues by suggesting modifications to optimize these key descriptors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions.

The structure of this compound is not static. The molecule possesses rotational freedom, primarily around the single bond connecting the furan and benzene rings. This rotation gives rise to different conformers, which may have distinct energies and properties. Conformational analysis of similar bi-aryl systems, such as benzo[b]furan derivatives, has shown that the relative population of different conformers can be highly dependent on the solvent environment. rsc.org

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule in a solvent box (e.g., water), one can observe the preferred dihedral angles between the two rings and the stability of different rotational isomers. The steric hindrance from the ortho-methyl group is expected to play a significant role in restricting rotation and favoring a non-planar conformation. The stability of these conformers can be assessed by analyzing the potential energy over the simulation trajectory and calculating the Root Mean Square Deviation (RMSD) to measure structural fluctuations. ekb.eg

When a molecule like this compound acts as a drug, it typically binds to a specific protein target. While molecular docking can predict a static binding pose, MD simulations are crucial for understanding the dynamic stability of the ligand-protein complex. openreview.net

An MD simulation would begin with the docked pose of the ligand in the protein's active site. The entire system, including the protein, ligand, and surrounding solvent, is then simulated for nanoseconds or longer. During the simulation, researchers can analyze:

Binding Stability: The RMSD of the ligand within the binding pocket is monitored. A stable, low RMSD suggests a persistent binding mode. ekb.eg

Key Interactions: The persistence of specific hydrogen bonds, hydrophobic contacts, or π-π stacking interactions between the ligand and protein residues can be tracked over time.

Conformational Changes: The simulation reveals if the ligand or the protein's binding site undergoes significant conformational changes upon binding.

Binding Free Energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a more accurate assessment of binding affinity than docking scores alone. researchgate.net

These simulations are vital for validating docking results and understanding the physical basis of a ligand's affinity and specificity for its target protein. openreview.net

Molecular Docking Studies

No published data is available for the molecular docking studies of this compound.

Assessment of Binding Affinity with Specific Biological Targets (e.g., Enzymes)

There is no available data in the scientific literature assessing the binding affinity of this compound with any specific biological targets.

Identification of Key Intermolecular Interactions at Binding Sites

As no molecular docking studies have been published, there is no information available on the key intermolecular interactions of this compound at any enzyme binding sites.

Academic and Research Applications of 3 Furan 2 Yl 2 Methylbenzoic Acid

Role in Enzyme Inhibition Research

3-(Furan-2-yl)-2-methylbenzoic acid and its derivatives have emerged as significant molecules in the field of enzyme inhibition research. Their structural features allow for interactions with the active sites of various enzymes, leading to the modulation of their catalytic activity. This has prompted investigations into their potential as therapeutic agents.

SARS-CoV-2 Main Protease (Mpro) Inhibition Mechanisms

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov The fundamental mechanism of Mpro involves the cleavage of polyproteins, a process initiated by a proton transfer from the thiol group of Cys145 to the imidazole (B134444) of His41, forming a highly reactive nucleophilic ion pair. nih.gov

Research has shown that various small molecules can inhibit Mpro. While specific studies on this compound were not found, the general principles of Mpro inhibition by drug-like substances are well-established. nih.gov Inhibitors often work by covalently binding to the catalytic cysteine (Cys145) through a nucleophilic addition mechanism, effectively blocking the enzyme's activity. nih.gov The design of these inhibitors frequently mimics the natural peptide substrate of the enzyme. nih.gov The specificity of Mpro for cleaving after a Gln residue, a sequence not found in human enzymes, makes it an attractive and specific target for antiviral therapies, minimizing potential side effects. nih.gov The development of potent Mpro inhibitors is a significant area of research in the ongoing effort to combat COVID-19. nih.gov

Contribution to Antimicrobial Research

The furan (B31954) scaffold is a recurring motif in a multitude of biologically active compounds, and derivatives of this compound are no exception to their contribution to antimicrobial research. ijabbr.com These compounds have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. mdpi.comsemanticscholar.orgresearchgate.net

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial efficacy of furan derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher how different functional groups and their positions on the core molecule influence its biological activity. researchgate.net

For instance, in a series of substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides, it was observed that the presence of electron-withdrawing groups, such as halogens (-Cl, -Br), on the aromatic ring was beneficial for antibacterial activity. semanticscholar.orgresearchgate.net This suggests that modifying the electronic properties of the molecule can enhance its ability to interfere with microbial processes.

The following table summarizes the antimicrobial activity of selected furan derivatives, highlighting the minimum inhibitory concentration (MIC) against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | ijabbr.com |

| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives | S. aureus ATCC 11632 | 0.5–8 | nih.gov |

| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives | S. faecalis ATCC 14506 | 0.5–8 | nih.gov |

| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives | K. pneumoniae ATCC 10031 | 0.5–8 | nih.gov |

| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives | E. coli ATCC 10536 | 0.5–8 | nih.gov |

Investigation of Molecular Mechanisms of Action (e.g., protein denaturation)

While the precise molecular mechanisms of action for this compound itself are not detailed in the provided results, research into related furan compounds provides insights. One potential mechanism of antimicrobial activity is protein denaturation. The interaction of the furan ring and other functional groups with microbial proteins can disrupt their three-dimensional structure, leading to a loss of function and ultimately, cell death. Further research is needed to specifically elucidate the molecular targets and mechanisms of this compound and its derivatives.

Application as Building Blocks and Synthons in Complex Organic Synthesis

Beyond its direct biological applications, this compound and related furan-containing molecules serve as valuable building blocks in the field of organic synthesis. ijabbr.commdpi.comasischem.com The furan ring is a versatile heterocyclic system that can be chemically modified to construct more complex molecular architectures. semanticscholar.org

The reactivity of the furan ring allows for a variety of chemical transformations, making it a useful synthon for the assembly of diverse heterocyclic compounds. semanticscholar.org For example, reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) can lead to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This hydroarylation reaction demonstrates the utility of furan derivatives in creating new carbon-carbon bonds and expanding molecular complexity. mdpi.com The ability to functionalize the furan core makes these compounds important starting materials for the synthesis of novel pharmaceuticals, agrochemicals, and materials. semanticscholar.org

Precursors for Polymeric Materials and Resins

Furan-based compounds are recognized as important precursors for the synthesis of polymeric materials, particularly furan resins. mdpi.com These resins are valued for their excellent flame retardancy and are derived from renewable resources like furfural (B47365). mdpi.com The synthesis of furan resin typically involves the polymerization of furfuryl alcohol or the reaction of furfural with other monomers. Given its furan group, this compound can be considered a potential monomer or modifying agent in the creation of novel polymers.

The carboxylic acid group can be converted into other functional groups, such as esters or amides, which can then participate in polymerization reactions. For example, furan-containing monomers have been incorporated into polybenzoxazines, a class of high-performance thermosetting resins. researchgate.net The general process involves synthesizing a benzoxazine (B1645224) monomer, often from a phenolic compound, an amine, and formaldehyde, which is then subjected to thermal curing. researchgate.net The incorporation of the furan moiety from a precursor like this compound could impart specific properties, such as increased thermal stability or flame retardancy, to the final polymer. mdpi.com

Table 1: Examples of Furan-Based Polymeric Materials

| Polymer Type | Precursor/Monomer Mentioned in Research | Key Properties |

|---|---|---|

| Furan Resin | Furfural, Furfuryl Alcohol | Flame retardancy, bio-based origin. mdpi.com |

| Polybenzoxazine | Bis[(3-(furan-2-yl) methyl)-3,4-dihydro-2H benzoxazin-6-yl]methane | Used as a matrix for composites with enhanced properties. researchgate.net |

| Thermal Insulation Composites | Furan resin blended with hollow glass microspheres | Low thermal conductivity, improved flame retardancy. mdpi.com |

Intermediates in the Total Synthesis of Complex Molecules

In organic synthesis, the furan ring is a versatile intermediate that can be transformed into a variety of other functionalities. This makes furan-containing compounds like this compound valuable starting materials or intermediates in the total synthesis of more complex molecules. Under acidic conditions, for instance, the furan ring can undergo hydrolysis and rearrangement, a reaction that can be strategically employed in synthetic pathways.

While specific total syntheses starting directly from this compound are not prominently documented, the utility of its core structure is well-established. For example, furan-2-yl substituted difluoroenoxysilanes have been used effectively in reactions to create complex heterocyclic structures. acs.org The synthesis of various organic molecules often utilizes furan derivatives as key building blocks, which are then elaborated into the final target. The presence of the carboxylic acid group on the phenyl ring of this compound provides an additional handle for modification, allowing it to be anchored to other molecules or resins during a multi-step synthesis. nih.gov

Scaffold for Diverse Heterocyclic Derivatization

The structure of this compound is an ideal scaffold for generating a wide array of other heterocyclic compounds. The carboxylic acid group can react with various reagents to initiate cyclization reactions, while the furan ring can either remain as part of the final structure or be used as a reactive diene in cycloaddition reactions.

One prominent example is the synthesis of 1,3,4-oxadiazoles. Research has shown that carboxylic acids, including heteroaromatic ones like furan-2-carboxylic acid, can be reacted with diazo compounds and N-isocyaniminotriphenylphosphorane in the presence of a cobalt catalyst to form 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgacs.org This three-component reaction proceeds through a tandem sequence involving carbene transfer and an intramolecular aza-Wittig reaction. acs.org Applying this methodology to this compound would yield complex oxadiazole derivatives.

Similarly, other furan-based starting materials, such as 2-furyl methanethiol, have been used to synthesize a variety of heterocycles, including thiadiazoles and triazoles, through multi-step reaction sequences. echemcom.com The initial furan compound is first modified and then cyclized with appropriate reagents like hydrazine (B178648) derivatives. echemcom.com This highlights the general utility of the furan scaffold in building diverse heterocyclic systems.

Table 2: Heterocyclic Synthesis from Furan-Containing Carboxylic Acids

| Target Heterocycle | Reaction Type | Reagents | Catalyst |

|---|---|---|---|

| 1,3,4-Oxadiazole (B1194373) | Three-component tandem reaction | Diazo compounds, N-Isocyaniminotriphenylphosphorane | Cobalt(II) chloride acs.orgacs.org |

| Dibenz[b,e]oxepins | Intramolecular cyclization | Thionyl chloride, followed by reaction with hydroxylamine | None specified researchgate.net |

| Phthalides | Reaction with difluoroenoxysilanes | ((2,2-difluoro-1-phenylvinyl)oxy)trimethylsilane | Boron-based catalysts or catalyst-free in water acs.orgacs.org |

Materials Science Applications

The rigid, aromatic, and heterocyclic nature of this compound and its derivatives makes them attractive candidates for applications in materials science, particularly in the fields of opto-electronics and liquid crystals.

Opto-Electronic Materials Development

Compounds containing conjugated π-systems, such as the furan and phenyl rings in this compound, are fundamental to the development of opto-electronic materials. These materials can interact with light and electricity, forming the basis for devices like Organic Light-Emitting Diodes (OLEDs) and sensors. mdpi.com

Derivatives of benzoic acid are known to be useful in creating materials with interesting optical properties. nih.gov For instance, studies on alkanoyloxy benzoic acids have shown that they exhibit broad emission spectra, and their properties can be tuned by altering the molecular structure. nih.gov Similarly, furan-containing liquid crystals have been investigated for their optical and electrical characteristics. nih.gov Research on (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoates revealed that these materials possess direct optical band gaps and exhibit Ohmic behaviors, making them suitable for electronic applications. nih.gov The incorporation of a furan ring into the molecular skeleton was found to directly affect the material's optical properties and mesophase stability. nih.gov

Design of Liquid Crystalline Phases

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are crucial for display technologies. The design of molecules that can form liquid crystalline phases often involves combining rigid core structures with flexible side chains. Benzoic acid derivatives are frequently used to create liquid crystals through hydrogen bonding interactions. nih.govresearchgate.net

The incorporation of a furan ring into the rigid core of a molecule can lead to the formation of unique liquid crystalline phases. researchgate.netsethanandramjaipuriacollege.in Researchers have synthesized bent-shaped dimeric liquid crystals using a furan bridge in the mesogenic core. researchgate.netsethanandramjaipuriacollege.in These "banana mesophases" are of scientific interest for their potential ferroelectric or antiferroelectric properties. sethanandramjaipuriacollege.in The synthesis of these materials involves linking furan-based dialdehydes with aminophenyl alkyloxybenzoates. researchgate.net The resulting furan-containing dimers exhibit distinct mesophase behaviors, such as nematic and smectic phases, which are characterized using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govresearchgate.net

Table 3: Mesomorphic Properties of Furan-Containing Liquid Crystals

| Compound Family | Mesophase(s) Observed | Key Structural Feature |

|---|---|---|

| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (F n) | Nematic (N), Smectic A (SmA) | Schiff base/ester with a terminal furan ring. nih.gov |

| Bent-shaped dimers (n-Fu2) | Striated arc-like and fan-like textures indicative of smectic phases | Furan bridge in the central mesogenic core. researchgate.netsethanandramjaipuriacollege.in |

Role in Catalysis and Ligand Design

The nitrogen and oxygen atoms within heterocyclic rings, as well as the oxygen atoms of the carboxylic acid group, can act as donor atoms, allowing them to coordinate with metal centers. This makes this compound and its derivatives potential candidates for use as ligands in coordination chemistry and catalysis.

While this specific molecule is not extensively cited as a ligand, related structures demonstrate the principle. For example, bisheterocyclic methanes have been used to create ligand systems patterned on the well-known nacnac ligands. nih.gov These ligands react with Group 13 organometallic reagents to form six-membered metalla-heterocycles, which are precursors for low-valent main group complexes that can be applied in catalytic transformations. nih.gov

Furthermore, carboxylic acids containing heterocyclic motifs are known to participate in metal-catalyzed reactions. A cobalt-catalyzed synthesis of oxadiazoles (B1248032) uses various carboxylic acids as one of the key components. acs.orgacs.org In this reaction, the carboxylate adds to an in-situ formed ketenimine intermediate, playing a crucial role in the catalytic cycle. acs.org This demonstrates that the carboxylic acid functionality of this compound can be directly involved in catalytic processes, not just as a passive part of a ligand structure.

Utilization as Ligands in Metal-Catalyzed Transformations

There is currently no specific information available in the scientific literature regarding the use of this compound as a ligand in metal-catalyzed transformations.

Development of Novel Catalytic Systems

There is currently no specific information available in the scientific literature regarding the role of this compound in the development of novel catalytic systems.

Further research and publication in peer-reviewed journals are required to elucidate the potential of this compound in the field of catalysis.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Methodologies

Future synthetic research should pivot towards more sustainable and efficient methods for creating 3-(furan-2-yl)-2-methylbenzoic acid and its derivatives. Traditional syntheses often rely on standard cross-coupling reactions, but the development of unconventional strategies is paramount.

One promising direction is the adoption of environmentally benign, metal-free synthetic routes that utilize water as the sole reaction medium. acs.orgacs.org Such protocols, which capitalize on water's dual role as a hydrogen-bonding activator and a phase-separation medium, could eliminate the need for organic solvents and metal catalysts, offering significant advantages in sustainability. acs.orgacs.org For instance, methods involving the reaction of difluoroenoxysilanes with formylbenzoic acids in aqueous media have proven effective for creating complex heterocyclic structures and could be adapted for furan-containing systems. acs.orgacs.org

Another innovative approach involves tandem reactions, such as the cobalt(II)-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles from carboxylic acids. acs.org Adapting this methodology could allow for the direct conversion of this compound into more complex heterocyclic products that are valuable in drug discovery. acs.org Furthermore, research into superelectrophilic activation, using strong Brønsted or Lewis acids to enhance reactivity, could lead to novel hydroarylation products derived from furan-containing acids. nih.govmdpi.com

Advanced Computational Modeling for Reactivity and Interaction Prediction

Computational chemistry offers powerful tools to predict the behavior of this compound, guiding experimental work and accelerating discovery. Future research should leverage advanced computational modeling to elucidate its electronic structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to study the molecule's fundamental properties. tandfonline.com These studies can estimate Gibbs energies, electronic and orbital characteristics (such as HOMO/LUMO energies), and charge distribution to predict the most likely sites for electrophilic or nucleophilic attack. nih.govmdpi.com Such calculations have been successfully used to understand the reactivity of cationic intermediates in reactions involving similar furan-containing propenoic acids. nih.govmdpi.com

Beyond predicting reactivity, molecular dynamics simulations can model the interaction of this compound and its derivatives with specific proteins. nih.gov These simulations can reveal binding modes, identify key interacting residues within an active site, and calculate binding affinities, providing crucial insights for the rational design of new enzyme inhibitors or receptor modulators. nih.gov

Integration into Multi-Functional Chemical Systems

The distinct furan (B31954) and benzoic acid moieties of the title compound make it an ideal building block for integration into multi-functional chemical systems. The furan ring is a key component in fine chemicals, polymers, and pharmaceuticals, while the benzoic acid group provides a convenient handle for further chemical modification. nih.govmdpi.com

Future research could explore the use of this compound as a monomer in the synthesis of novel polymers and resins. The furan ring can participate in Diels-Alder reactions, enabling the creation of cross-linked or thermo-reversible materials. The carboxylic acid group can be converted into an ester or amide, allowing for its incorporation into polyesters or polyamides with unique properties conferred by the furan heterocycle.

In medicinal chemistry, the 1,3,4-oxadiazole (B1194373) scaffold is a well-known bioisostere for carboxylic esters and is present in numerous approved drugs. acs.org Developing synthetic routes to convert this compound into its corresponding 1,3,4-oxadiazole derivative could yield new chemical entities with potential as enzyme inhibitors, such as cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors. acs.org

Discovery of Unexplored Biological Target Interactions and Pathways

While the specific biological activities of this compound are not extensively documented, the furan scaffold is present in a wide array of biologically active compounds, suggesting significant therapeutic potential. ijabbr.comutripoli.edu.ly Future research should focus on discovering its interactions with unexplored biological targets and pathways.

Derivatives of structurally related 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated promising antimicrobial activity against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.govmdpi.com This suggests that this compound and its analogues should be screened against a broad panel of bacteria and fungi.

A key area of opportunity lies in identifying novel enzyme targets. For example, a high-throughput screening campaign identified a dicationic diaryl furan derivative as a potent inhibitor of N-acetyl glutamate (B1630785) synthase (ArgA), an essential enzyme in Mycobacterium tuberculosis. nih.gov This finding highlights the potential of furan-containing fragments to inhibit microbial amino acid biosynthetic pathways, which remain an underexploited area for antibacterial drug development. nih.gov Future studies should therefore investigate the inhibitory potential of this compound against essential bacterial and fungal enzymes.

Development of High-Throughput Screening Methodologies in Academic Research

To efficiently explore the biological potential of this compound and libraries of its derivatives, the development and application of high-throughput screening (HTS) methodologies in academic research are essential. HTS allows for the rapid testing of thousands of compounds to identify "hits" with activity against a specific biological target or pathway. nih.govresearchgate.net

Future efforts should involve designing HTS campaigns to screen a library based on the this compound scaffold against diverse biological targets. This could include purified enzymes, specific receptors, or cell-based phenotypic assays. researchgate.net For example, an HTS assay was successfully used to identify furan-based inhibitors of ArgA by optimizing conditions for the enzyme's acetylation of L-glutamine. nih.gov

A critical aspect of this research will be the development of robust and reliable assays that minimize compound-dependent interference. nih.gov Many false positives in HTS arise from non-specific mechanisms like compound aggregation or reactivity with the assay detection system. nih.gov Therefore, designing secondary and orthogonal assays to confirm primary hits and elucidate their mechanism of action will be crucial for identifying genuine and promising lead compounds for further development. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 3-(Furan-2-YL)-2-methylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis can involve a multi-step approach, such as:

- Step 1: Formation of a chalcone intermediate via Claisen-Schmidt condensation between 2-methylbenzoic acid derivatives and furfuraldehyde under basic conditions (e.g., KOH in ethanol) .

- Step 2: Cyclization or functionalization using hydrazine derivatives (e.g., semicarbazide) in polar aprotic solvents like DMF under reflux to introduce heterocyclic moieties .

- Key Variables: Solvent polarity (DMF vs. ethanol), temperature (reflux vs. ambient), and stoichiometric ratios of reactants significantly impact yield. For example, excess hydrazine derivatives may improve cyclization efficiency but require purification to remove byproducts .

Advanced: How can density functional theory (DFT) predict the electronic properties or reactivity of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP hybrid functional) can:

- Determine Molecular Orbitals: Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The furan ring’s electron-rich nature and the carboxylic acid’s electron-withdrawing effects can be quantified .

- Thermochemical Accuracy: Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to compute bond dissociation energies or reaction enthalpies, critical for understanding degradation pathways or catalytic interactions .

- Validation: Compare computed IR/NMR spectra with experimental data to refine computational models .

Basic: What are the solubility trends of this compound in organic solvents, and how do substituents influence this?

Methodological Answer:

- Solvent Selection: Based on studies of 2-methylbenzoic acid analogs, polar solvents (e.g., alcohols, THF) enhance solubility due to hydrogen bonding with the carboxylic acid group .

- Abraham Model Parameters: Use solute descriptors (e.g., S = 0.84, A = 0.42, B = 0.44 for 2-methylbenzoic acid) to predict logP and solubility ratios. The furan substituent may increase π-stacking interactions, reducing solubility in non-polar solvents .

- Experimental Validation: Conduct gravimetric or UV-Vis assays in solvents like ethanol, THF, and ethyl acetate to refine predictions .

Advanced: How do structural modifications (e.g., methyl/furan groups) affect biological activity or catalytic applications?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Methodology: Test derivatives in in vitro assays (e.g., enzyme inhibition) or catalytic systems (e.g., Suzuki-Miyaura coupling) while tracking substituent effects via Hammett plots or computational docking .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 6.5–8.0 ppm for furan and benzoic acid rings) and methyl groups (δ 2.0–2.5 ppm) .

- IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- X-ray Crystallography: Resolve dihedral angles between the furan and benzoic acid rings to assess planarity and conjugation .

Advanced: How can contradictions between experimental solubility data and model predictions be resolved?

Methodological Answer:

- Thermodynamic Modeling: Recalculate Abraham solute descriptors (e.g., S, A, B) using updated solvent-specific coefficients or include furan-specific interactions (e.g., dipole-dipole) in regression analyses .

- Advanced Analytics: Use differential scanning calorimetry (DSC) to measure melting points and correlate with solubility deviations. For example, impurities or polymorphic forms may explain discrepancies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood to prevent inhalation of airborne particles .

- First Aid: For exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced: How can regioselectivity in electrophilic substitution reactions on the furan ring be optimized?

Methodological Answer:

- Directing Effects: The methyl group on the benzoic acid ring may deactivate specific positions. Use DFT to map electron density and predict attack sites (e.g., C5 of furan vs. C3 of benzoic acid) .

- Reagent Choice: Electrophiles like nitronium ions (HNO3/H2SO4) preferentially target electron-rich positions. Monitor regioselectivity via LC-MS or 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.